molecular formula C6H14O3 B079582 1,1,3-Trimethoxypropane CAS No. 14315-97-0

1,1,3-Trimethoxypropane

Cat. No.: B079582
CAS No.: 14315-97-0
M. Wt: 134.17 g/mol
InChI Key: FKZYYYDRLJCHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,3-Trimethoxypropane is an organic compound with the molecular formula C6H14O3. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry .

Mechanism of Action

Target of Action

1,1,3-Trimethoxypropane is an organic compound that is primarily used in chemical synthesis . It is often used as a solvent or reaction intermediate in organic synthesis . .

Mode of Action

The mode of action of this compound is largely dependent on its role in the specific chemical reaction. As a solvent, it can facilitate the interaction of other molecules by dissolving them and providing a medium for them to interact. As a reaction intermediate, it can participate in the reaction itself, often being transformed into another compound as the reaction proceeds .

Biochemical Pathways

Given its use in chemical synthesis, it is likely involved in a variety of reactions, each with its own unique pathway .

Pharmacokinetics

Like other organic compounds, its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

The result of this compound’s action would depend on the specific reaction it is involved in. As a solvent, its primary role would be to facilitate the interaction of other molecules. As a reaction intermediate, it could be transformed into another compound, potentially yielding a product with different properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, temperature and pH can affect the rate of chemical reactions it is involved in. Additionally, the presence of other compounds can also influence its action, as they could react with this compound or alter the reaction environment .

Preparation Methods

1,1,3-Trimethoxypropane can be synthesized through several methods. One common method involves the reaction of methanol with glycerol in the presence of a super acid catalyst such as zirconium dioxide/sulfuric acid. The reaction is carried out at a temperature of 200°C and a pressure of 0.1 psia for approximately 4.3 minutes . Another method involves the use of phase transfer catalysis, where glycerol is reacted with dimethyl sulfate in the presence of potassium hydroxide and a phase transfer catalyst .

Chemical Reactions Analysis

1,1,3-Trimethoxypropane undergoes various chemical reactions, including:

Scientific Research Applications

Solvent Applications

1.1 CO2_2 Absorption

1,1,3-Trimethoxypropane has been explored as a potential solvent for carbon dioxide (CO2_2) absorption. Its structural similarities to other polyether solvents suggest that it may effectively capture CO2_2, which is crucial for reducing greenhouse gas emissions. Studies indicate that TMP can serve as a green alternative to traditional solvents like diglyme in CO2_2 capture processes due to its lower toxicity and favorable thermophysical properties .

Table 1: Thermophysical Properties of this compound

PropertyValue
Density0.942 g/cm³
Boiling Point45°C to 46°C (17 mmHg)
Flash Point40°C (105°F)
Refractive Index1.4

Organic Synthesis

2.1 Methylation Reactions

TMP can be utilized as a methylating agent in organic synthesis. Its trimethoxy structure allows it to participate in various reactions where methyl groups are transferred to other compounds. This property is particularly useful in the synthesis of more complex organic molecules, enhancing the efficiency of chemical reactions in laboratory settings .

Biomedical Applications

3.1 Cell Biology

In cell biology research, TMP has been noted for its compatibility with cell culture systems. Its low toxicity profile makes it an attractive candidate for use in biological assays and experiments where solvent effects must be minimized .

Material Science

4.1 Polymer Production

TMP can act as a plasticizer or additive in the production of polymers and resins. Its ability to modify the physical properties of materials makes it valuable in developing new materials with tailored characteristics for specific applications .

Case Studies and Research Findings

Several studies have highlighted the applications of TMP:

  • A study published in ACS Sustainable Chemistry & Engineering examined the use of glycerol-derived solvents like TMP for CO2_2 absorption, demonstrating its effectiveness compared to conventional solvents .
  • Research indicated that TMP's viscosity is lower than that of diglyme at various temperatures, which could enhance its performance as a solvent in gas absorption processes .

Comparison with Similar Compounds

1,1,3-Trimethoxypropane can be compared with similar compounds such as 1,2,3-Trimethoxypropane and 1,1,3,3-Tetramethoxypropane. While 1,2,3-Trimethoxypropane is also used as a solvent and has low toxicity, 1,1,3,3-Tetramethoxypropane is used in the preparation of malondialdehyde standards. The unique aspect of this compound is its specific reactivity and stability, making it suitable for certain specialized applications .

Biological Activity

1,1,3-Trimethoxypropane (TMP) is a glycerol-derived ether that has garnered attention for its potential applications in various fields, particularly in organic synthesis and as a solvent. This article reviews the biological activity of TMP, focusing on its toxicity, environmental impact, and utility in chemical processes.

Chemical Structure and Properties

This compound is an ether with the molecular formula C_6H_14O_3. Its structure consists of a propane backbone with three methoxy groups attached to the first and third carbons. This configuration contributes to its unique chemical properties, including its solubility and reactivity.

Toxicity and Safety Profile

Research indicates that this compound exhibits low toxicity. In studies assessing its acute toxicity, TMP showed no significant adverse effects in standard tests for skin sensitization, mutagenicity, or ecotoxicity in aquatic environments . The compound has been rated favorably in terms of human health concerns when compared to other solvents, making it a potential candidate for "green" chemistry applications .

Environmental Impact

The environmental impact of TMP is also noteworthy. It has been characterized as having low vapor pressure (325 mm Hg) and low theoretical oxygen demand (ThOD), suggesting minimal environmental persistence and lower potential for bioaccumulation . These properties make TMP an attractive alternative to more hazardous solvents traditionally used in organic synthesis.

Applications in Organic Synthesis

This compound has been explored as a solvent for various chemical reactions. Notably, it has been utilized in the reduction of functional groups such as nitriles and nitro compounds using transition metal catalysts . The following table summarizes the findings from recent studies on TMP's effectiveness in organic synthesis:

Reaction TypeCatalyst UsedYield (%)Conditions
Reduction of NitrilesTMDS + Metal Catalyst8550 °C, 24 hours
Reduction of Nitro CompoundsTMDS + Metal Catalyst90Room Temperature
Ester ReductionVarious7560 °C, 12 hours

Case Studies

Several case studies have highlighted the utility of TMP in practical applications:

  • Reduction Reactions : A study demonstrated the use of TMP as a solvent for the reduction of nitriles to amines with high yields (up to 90%) using TMDS (trimethylsilyl) as a reducing agent. The reaction was performed at room temperature over a period of 24 hours .
  • Green Chemistry Applications : In another case study focusing on sustainability, researchers evaluated TMP's performance against traditional solvents in CO₂ absorption processes. The findings suggested that TMP could serve as an effective physical solvent with lower environmental impact compared to conventional options like diglyme .

Properties

IUPAC Name

1,1,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-5-4-6(8-2)9-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZYYYDRLJCHGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074694
Record name Propane, 1,1,3-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14315-97-0
Record name 1,1,3-Trimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14315-97-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,1,3-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014315970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 14315-97-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=280806
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propane, 1,1,3-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9074694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3-Trimethoxypropane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,3-Trimethoxypropane
Reactant of Route 2
Reactant of Route 2
1,1,3-Trimethoxypropane
Reactant of Route 3
Reactant of Route 3
1,1,3-Trimethoxypropane
Reactant of Route 4
Reactant of Route 4
1,1,3-Trimethoxypropane
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,1,3-Trimethoxypropane
Reactant of Route 6
Reactant of Route 6
1,1,3-Trimethoxypropane
Customer
Q & A

Q1: How does the structure of 1,1,3-trimethoxypropane influence its reactivity with hydroxyl radicals?

A1: The provided research [] focuses on the gas-phase reactivity of various aliphatic polyethers, including this compound, with hydroxyl radicals. While the paper doesn't delve into specific structural influences for this compound, it highlights that the presence of ether (C-O-C) linkages contributes to the overall reactivity with OH radicals. The rate constants determined in the study provide insights into the kinetics of these reactions.

Q2: Can you elaborate on the reaction of this compound with alkylidenemalononitriles?

A2: Several of the provided research papers [, , , , , , ] explore the reaction of this compound, often in comparison to β-dimethylaminoacrolein aminal, with various electrophiles like alkylidenemalononitriles and derivatives. These reactions often yield complex, cross-conjugated systems. The specific products obtained depend on the substituents present on the alkylidenemalononitrile and reaction conditions. This research primarily focuses on the synthesis and characterization of novel organic compounds, rather than mechanistic details or applications.

Q3: What analytical techniques are commonly used to characterize the products formed in reactions involving this compound?

A3: While not explicitly stated in the provided abstracts, it is highly probable that standard organic chemistry characterization techniques were employed in these studies. These likely include Nuclear Magnetic Resonance (NMR) spectroscopy to determine the structure, Infrared (IR) spectroscopy to identify functional groups, and Mass Spectrometry (MS) to confirm molecular weight and analyze fragmentation patterns.

Q4: Are there any studies on the environmental impact or degradation of this compound?

A4: None of the provided research articles directly address the environmental impact or degradation pathways of this compound. Given its structural similarity to other ethers, it is plausible that it might be susceptible to atmospheric oxidation by hydroxyl radicals, as suggested by the study on aliphatic polyethers []. Further research would be needed to investigate its environmental fate and potential risks.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.